Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16769193
Molecular Formula: C16H26N4O3S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N4O3S |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | tert-butyl 3-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N4O3S/c1-6-22-13-9-12(18-14(19-13)24-5)17-11-7-8-20(10-11)15(21)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3,(H,17,18,19) |
| Standard InChI Key | UIYZFIHSFYAETP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C)SC |
Introduction
Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring linked to a pyrimidine derivative through an amino group. The pyrimidine moiety is further substituted with ethoxy and methylsulfanyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in targeting metabolic pathways.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. While specific protocols for tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate are not detailed in the available literature, similar compounds are often synthesized through reactions involving aminations or substitutions on pyrimidine derivatives.
Biological Activity and Potential Applications
Compounds with similar structures have been studied for their potential in treating metabolic disorders, such as type 2 diabetes, due to their ability to modulate insulin release and blood glucose levels. The unique combination of functional groups in tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate may enhance its biological activity compared to related compounds.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate | - | Methoxy instead of ethoxy, oxy linkage instead of amino |
| (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | 1354020-92-0 | Enantiomeric form with similar functional groups |
| tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate | 1353947-06-4 | Piperidine instead of pyrrolidine, oxymethyl linkage |
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